molecular formula C15H16N4O4S B2775549 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1795085-87-8

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2775549
CAS No.: 1795085-87-8
M. Wt: 348.38
InChI Key: JXBKTYLWURSNHP-UHFFFAOYSA-N
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Description

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Thiophene-3-carboxylic Acid: This can be achieved through the oxidation of thiophene using reagents like potassium permanganate.

    Amidation Reaction: Thiophene-3-carboxylic acid is then converted to thiophene-3-carboxamide using ammonia or an amine.

    Oxazole Ring Formation: The thiophene-3-carboxamide undergoes cyclization with appropriate reagents to form the oxazole ring.

    Piperidine Ring Introduction: The oxazole derivative is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products:

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Reduced oxazole derivatives.

    Substitution Products: Halogenated thiophene derivatives or substituted oxazole derivatives.

Scientific Research Applications

1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.

    Oxazole Derivatives: Compounds such as 2-oxazolecarboxamide and 4-oxazolecarboxamide.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxamide.

Uniqueness: 1-(2-(Thiophene-3-carboxamido)oxazole-4-carbonyl)piperidine-4-carboxamide is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c16-12(20)9-1-4-19(5-2-9)14(22)11-7-23-15(17-11)18-13(21)10-3-6-24-8-10/h3,6-9H,1-2,4-5H2,(H2,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBKTYLWURSNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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